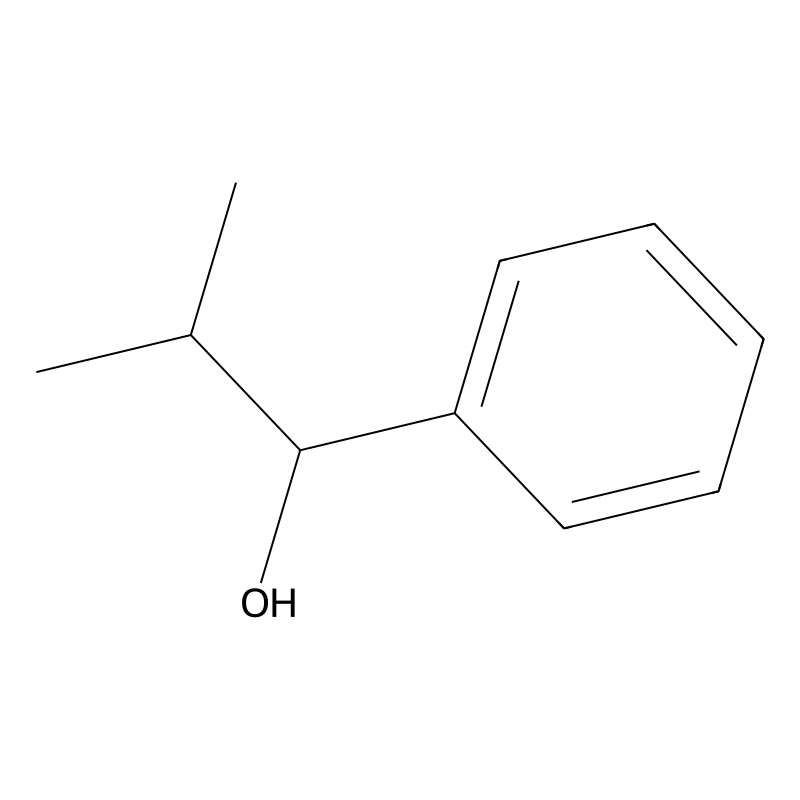

2-Methyl-1-phenylpropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Bioreduction of 2-methyl-1-phenylpropan-1-one

Scientific Field: Chemical Engineering

Summary of the Application: The bioreduction of prochiral ketones offers efficient access to chiral secondary alcohols, which are potentially beneficial precursors for producing many biologically active compounds and natural products.

Methods of Application or Experimental Procedures: The bioreduction process was carried out using Lactobacillus fermentum BY35 as a biocatalyst.

Results or Outcomes: The optimum settings of the four culture parameters and the conversion rate (cr) and enantiomeric excess (ee) values were found using the proposed optimization model as followspH=6.5, temperature=25 °C, incubation period=38.5 h, agitation speed=200 rpm, the ee value=98.78%, and the cr value=98.92%.

Preparation of ®-and (S)-1-(2,4,6-triisopropylphenyl)ethanol

Scientific Field: Organic Chemistry

Summary of the Application: 2-Methyl-1-phenylpropan-1-ol is used in the large-scale preparation of ®-and (S)-1-(2,4,6-triisopropylphenyl)ethanol.

Preparation of 2-Bromo-2-methyl-1-phenylpropan-1-ol

Summary of the Application: 2-Methyl-1-phenyl-1-propene, a derivative of 2-Methyl-1-phenylpropan-1-ol, is used in the preparation of 2-bromo-2-methyl-1-phenylpropan-1-ol.

Fragrance Substance

Scientific Field: Perfumery

Summary of the Application: 2-Methyl-1-phenylpropan-1-ol is used in perfumery for various flower notes (e.g., lilac, hyacinth, mimosa).

2-Methyl-1-phenylpropan-1-ol is an organic compound with the molecular formula and a CAS number of 611-69-8. It features a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a methyl group and a phenyl group. This compound is known for its unique structure that combines both aliphatic and aromatic characteristics, making it an interesting subject of study in organic chemistry.

2-Methyl-1-phenylpropan-1-ol itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of other bioactive molecules.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Esterification: Reaction with carboxylic acids can lead to the formation of esters.

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

The synthesis of 2-methyl-1-phenylpropan-1-ol often involves reactions such as Grignard reactions or reductions of ketones, as detailed in various synthesis methods .

Several methods exist for synthesizing 2-methyl-1-phenylpropan-1-ol:

- Grignard Reaction: This involves reacting magnesium with an alkyl halide in an inert atmosphere, followed by the addition of isobutyraldehyde.

- Biocatalytic Reduction: A green synthesis method utilizing biocatalysts for enantiopure production has been reported .

- Conventional Organic Synthesis: Utilizing chlorobenzene and magnesium chips under reflux conditions followed by hydrolysis can yield the desired alcohol .

2-Methyl-1-phenylpropan-1-ol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

- Flavor and Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and flavorings.

- Chemical Research: Used as a building block in organic synthesis and research on chiral molecules.

Several compounds share structural similarities with 2-methyl-1-phenylpropan-1-ol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylcyclohexanol | Cycloaliphatic alcohol | More cyclic structure; different physical properties |

| 2-Methylbutan-1-ol | Aliphatic alcohol | Straight-chain structure; less steric hindrance |

| (R)-2-Methyl-1-phenypropanol | Chiral variant | Enantiomerically pure; used in asymmetric synthesis |

| Benzyl alcohol | Aromatic alcohol | Simpler structure; lacks the additional methyl group |

Each compound has unique properties that differentiate them from 2-methyl-1-phenylpropan-1-ol, such as boiling points, solubility, and reactivity patterns.

IUPAC Nomenclature and Structural Features

The IUPAC name, 2-methyl-1-phenylpropan-1-ol, reflects the hydroxyl group’s position at carbon 1 of the propane chain, with a methyl substituent at carbon 2 and a phenyl group at carbon 1. The compound’s structure consists of:

- A benzene ring (C₆H₅)

- A propane backbone (CH₂CH(CH₃))

- A hydroxyl group (-OH) attached to the primary carbon.

Stereisomerism and Enantiomers

The tertiary carbon atom (C1) is a stereocenter, giving rise to two enantiomers:

- (R)-(+)-2-Methyl-1-phenylpropan-1-ol

- (S)-(-)-2-Methyl-1-phenylpropan-1-ol

These enantiomers differ in their optical rotation ([α]D) and are critical for applications requiring chiral purity.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 150.22 g/mol | |

| Boiling Point | 124–125°C (15 mmHg) | |

| Density | 0.964 g/mL (25°C) | |

| Refractive Index | 1.513 (20°C) | |

| Flash Point | 86°C |

Synonyms and CAS Registration

The compound is registered under CAS 611-69-8 and has been synthesized under various names, including:

- α-Isopropylbenzyl alcohol

- 1-Phenyl-2-methylpropyl alcohol

- Benzenemethanol, α-(1-methylethyl)-.

Grignard Reagent-Based Synthesis

Magnesium-Mediated Alkylation of Benzaldehyde Derivatives

The Grignard reagent-based synthesis represents one of the most established methodologies for preparing 2-methyl-1-phenylpropan-1-ol through magnesium-mediated alkylation reactions [1]. This approach involves the formation of phenylmagnesium bromide from bromobenzene and magnesium metal, followed by nucleophilic addition to isobutyraldehyde [2]. The reaction proceeds through the formation of a carbon-carbon bond between the phenyl group and the carbonyl carbon of the aldehyde substrate.

The mechanistic pathway involves the initial formation of phenylmagnesium bromide under anhydrous conditions in ethereal solvents [3]. The Grignard reagent exhibits strong nucleophilic character, attacking the electrophilic carbonyl carbon of isobutyraldehyde to form a magnesium alkoxide intermediate [4]. Subsequent hydrolysis with aqueous acid solution yields the desired secondary alcohol product with excellent regioselectivity.

Recent patent literature demonstrates optimized reaction conditions utilizing chlorobenzene instead of bromobenzene, combined with zinc-sodium alloy additives to enhance reaction efficiency [1]. This modified approach achieves yields of 91.1% with product purity exceeding 99% under controlled conditions [1]. The molar ratio of magnesium to chlorobenzene is maintained at 1.1-1.3:1, with additive concentrations ranging from 2.5-10% by weight relative to magnesium [1].

Alternative methodologies employ sodium metal-mediated reactions with chlorobenzene and isobutyraldehyde [2]. These approaches utilize sodium dispersions in organic solvents such as toluene or xylene, operating at elevated temperatures of 110-137°C under inert atmosphere conditions [2]. The sodium-based methodology demonstrates yields of approximately 85% but requires careful temperature control to minimize side product formation including biphenyl and terphenyl compounds [2].

The reaction kinetics for Grignard addition to aldehydes show activation energies of approximately 52±8 kilojoules per mole, with pre-exponential factors of 2.53×10^9 liters per mole per second [5]. These kinetic parameters indicate facile reaction conditions under standard laboratory temperatures, making the process amenable to industrial implementation [5].

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in determining the success and efficiency of Grignard reagent-based synthesis of 2-methyl-1-phenylpropan-1-ol [6]. Coordinating solvents such as tetrahydrofuran and diethyl ether are essential for stabilizing the magnesium center in the Grignard reagent [3]. The choice of solvent significantly impacts both the formation of the organomagnesium species and the subsequent nucleophilic addition reaction.

Tetrahydrofuran emerges as the preferred solvent system, demonstrating superior performance compared to diethyl ether in terms of reaction rates and product yields [1]. The higher coordinating ability of tetrahydrofuran facilitates more efficient solvation of the magnesium center, leading to enhanced reactivity and reduced reaction times [6]. Comparative studies indicate that tetrahydrofuran-based systems achieve complete conversion within 2.5 hours, compared to longer reaction times required in diethyl ether [1].

Alternative ether solvents including 2-methyltetrahydrofuran and dioxane have been evaluated for their effectiveness in Grignard chemistry [6]. 2-Methyltetrahydrofuran demonstrates equivalent performance to traditional ethereal solvents while offering advantages in terms of sustainability and environmental impact [6]. The boiling point characteristics and peroxide formation tendencies of different ether solvents influence their suitability for large-scale applications [6].

Temperature optimization studies reveal that reflux conditions are optimal for both Grignard reagent formation and subsequent aldehyde addition reactions [1]. For tetrahydrofuran systems, this corresponds to operating temperatures of 65°C, which provide sufficient thermal energy for complete magnesium activation while minimizing side reactions [1]. Lower reaction temperatures of 40°C result in reduced conversion rates of 80.6% and decreased product purity of 96.5% [1].

The influence of reaction atmosphere on synthetic outcomes demonstrates the critical importance of maintaining anhydrous and oxygen-free conditions [1]. Nitrogen gas purging is employed to establish inert atmosphere conditions, preventing oxidation of the magnesium metal surface and hydrolysis of the Grignard reagent [1]. The presence of moisture or oxygen leads to significant reductions in yield and formation of unwanted byproducts [7].

Reaction optimization parameters extend to substrate addition protocols and mixing conditions [1]. Dropwise addition of chlorobenzene over 30±5 minutes prevents excessive heat generation and maintains controlled reaction conditions [1]. Similarly, isobutyraldehyde addition is conducted over comparable timeframes to ensure complete consumption of the Grignard reagent [1].

Catalytic Reduction Approaches

Transition Metal-Catalyzed Ketone Hydrogenation

Transition metal-catalyzed hydrogenation of 2-methyl-1-phenylpropan-1-one represents an alternative synthetic route to 2-methyl-1-phenylpropan-1-ol with significant industrial relevance [8]. This approach utilizes various transition metal complexes as catalysts for the selective reduction of the carbonyl group while preserving the aromatic ring system [9]. The methodology offers advantages in terms of atom economy and reaction selectivity compared to stoichiometric reduction methods.

Iron-based catalysts containing chiral aminophosphine ligands demonstrate exceptional performance in the asymmetric hydrogenation of ketones [10]. These catalysts achieve enantioselectivities up to 99% enantiomeric excess for various aromatic ketone substrates [10]. The iron complexes operate through a mechanism involving hydride transfer to the carbonyl carbon followed by regeneration of the metal hydride species [9]. The catalytic cycle consists of substrate coordination, hydride migration, hydrogen activation, and product release [9].

Ruthenium and rhodium complexes with pseudo-dipeptide ligands provide highly efficient catalytic systems for asymmetric transfer hydrogenation of ketones [11]. These catalysts demonstrate excellent yields and enantioselectivities exceeding 98% enantiomeric excess for aryl alkyl ketones [11]. The mechanism involves an outer-sphere pathway where hydride and alkali metal ion transfer occurs from the donor to the ruthenium complex in the rate-determining step [11].

Palladium-supported catalysts on hydroxypropyl methylcellulose hydrogel demonstrate effectiveness for ketone hydrogenation under mild conditions [12]. The catalyst system operates through adsorption of the ketone substrate onto the palladium surface, followed by hydride attack on the carbonyl carbon [12]. The process continues through repetitive substrate adsorption and product desorption cycles until complete conversion is achieved [12].

Comparative kinetic studies reveal activation energies of 17.1 kilocalories per mole for iron-catalyzed ketone hydrogenation, indicating facile reaction conditions [9]. The highest energy barrier corresponds to the hydride migration step, which determines the overall reaction rate [9]. Temperature optimization studies demonstrate optimal performance at moderate temperatures where catalyst stability is maintained while ensuring adequate reaction rates [13].

Enantioselective Reduction Using Chiral Zinc Complexes

Chiral zinc complexes represent a promising class of catalysts for the enantioselective reduction of prochiral ketones to produce optically active 2-methyl-1-phenylpropan-1-ol [14]. These catalysts offer advantages in terms of cost, availability, and environmental compatibility compared to precious metal alternatives [15]. The development of stable chiral-at-zinc complexes with high configurational stability enables effective asymmetric catalysis [15].

Dynamic combinatorial libraries of chiral tetradentate bis-imine zinc(II) complexes have been developed for enantioselective ketone reduction [14]. These catalysts are prepared from chiral tartrate-derived diamines and nitrogen-heterocyclic aldehydes, generating binary zinc complexes with triflate counterions [14]. The catalytic systems demonstrate enantioselectivity ratios ranging from 0.76 to 2.8 for the methanolysis of racemic substrates [14].

Asymmetric construction of tetrahedral chiral zinc complexes utilizes unsymmetric tridentate ligands to achieve high configurational stability [15]. The synthesis involves coordination of a chiral auxiliary ligand followed by crystallization to yield enantiomerically pure zinc complexes with greater than 99% enantiomeric excess [15]. These complexes maintain their enantiopurity even after heating at 70°C for one week, demonstrating exceptional thermal stability [15].

The catalytic performance of chiral zinc complexes in asymmetric ketone reduction achieves enantioselectivities of 87% enantiomeric excess for model substrates [15]. The labile coordination site of the zinc complex functions as the catalytically active center, enabling ligand exchange while maintaining the stereochemical integrity of the metal center [15]. Post-reaction analysis confirms that the enantiomer excess of the zinc catalyst remains greater than 99% after completion of the catalytic cycle [15].

Biocatalytic approaches using whole-cell Lactobacillus paracasei BD101 demonstrate highly enantioselective reduction of 2-methyl-1-phenylpropan-1-one [16]. The biocatalyst achieves excellent enantiomeric excess values exceeding 99% for the production of (R)-2-methyl-1-phenylpropan-1-ol [16]. Scale-up production yields 4.61 grams of enantiopure product, demonstrating the practical viability of the biotransformation approach [16].

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementations

Continuous flow reactor technology offers significant advantages for the industrial-scale production of 2-methyl-1-phenylpropan-1-ol through enhanced safety, improved heat and mass transfer, and reduced reaction times [17]. Flow chemistry enables the safe handling of hazardous reagents and reactive intermediates that would be problematic in traditional batch processes [18]. The technology provides precise control over reaction parameters including temperature, pressure, and residence time [19].

Microreactor systems with channel dimensions in the micro- or millimeter range demonstrate enhanced safety profiles due to their small reactor volumes [18]. These systems enable reactions with toxic intermediates to be generated in situ from benign precursors within the closed environment of the flow reactor [18]. The continuous processing approach allows for direct conversion to more advanced, non-hazardous products without isolation of unstable intermediates [18].

Temperature control in continuous flow systems proves superior to batch processing for exothermic reactions [18]. The high surface-area-to-volume ratio of microreactors facilitates efficient heat dissipation, preventing thermal runaway conditions [20]. Superheated flow chemistry conditions enable reaction temperatures up to 180°C while maintaining precise temperature control [20]. These elevated temperatures can reduce reaction times from hours to minutes while achieving complete conversion [20].

Optimization studies for Grignard reactions in continuous flow demonstrate significant reductions in reaction time compared to batch processes [21]. Using turbo Grignard reagents with lithium chloride additives, complete conversion is achieved within 2.5 minutes residence time at room temperature [21]. The flow process achieves 96% conversion using 1.8 equivalents of the Grignard reagent [21].

Automated chemical synthesis machines integrated with online nuclear magnetic resonance monitoring enable real-time analysis and adjustment of reactions [22]. These systems provide automated analysis capabilities that allow for on-the-fly corrections during the synthesis process [22]. The integration of process analytical technology ensures consistent product quality and optimal reaction conditions throughout the continuous operation [22].

Byproduct Management and Yield Optimization

Effective byproduct management and yield optimization strategies are essential for economically viable industrial production of 2-methyl-1-phenylpropan-1-ol [1]. The primary side reactions include coupling reactions leading to biphenyl formation and incomplete conversion of starting materials [1]. Strategic approaches to minimize byproduct formation involve careful control of reaction stoichiometry, temperature, and catalyst loading.

Magnesium recovery and recycling protocols demonstrate significant cost reduction potential for large-scale operations [1]. Unreacted magnesium can be recovered through filtration and reused after vacuum drying under inert atmosphere conditions [1]. This approach reduces raw material consumption and minimizes waste generation [1]. Recovery efficiencies of unused magnesium typically range from 5-10% of the initial charge, providing meaningful economic benefits [1].

Solvent recovery and recycling systems enable the reuse of expensive ethereal solvents such as tetrahydrofuran [1]. Rotary evaporation under reduced pressure allows for efficient solvent recovery with typical recovery rates of 95% or higher [1]. The recovered solvent maintains sufficient purity for reuse in subsequent reactions without additional purification steps [1].

Process optimization studies reveal that additive selection significantly impacts both yield and byproduct formation [1]. Zinc-sodium alloy additives containing 98% zinc and 2% sodium demonstrate superior performance compared to pure sodium or zinc [1]. The optimized additive concentration of 2.5-10% by weight relative to magnesium maximizes product formation while minimizing side reactions [1].

Reaction monitoring and control strategies utilizing gas chromatography analysis enable real-time assessment of conversion and selectivity [1]. Sampling protocols during the reaction provide feedback for process optimization and ensure complete consumption of starting materials [1]. This analytical approach prevents overreaction and reduces the formation of unwanted byproducts [1].

| Parameter | Optimized Value | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Mg:Chlorobenzene Ratio | 1.1-1.3:1 | 91.1 | 99.6 | [1] |

| Additive Concentration | 2.5-10 wt% | 91.1 | 99.6 | [1] |

| Reaction Temperature | 65°C (reflux) | 91.1 | 99.6 | [1] |

| Solvent Recovery | 95% THF | - | - | [1] |

| Residence Time (Flow) | 2.5 min | 96.0 | - | [21] |

Waste minimization strategies focus on the aqueous phase management containing inorganic salts [1]. The aqueous waste stream comprises water, sodium chloride, zinc chloride, ammonium chloride, and magnesium chloride [1]. Treatment and disposal protocols must accommodate these ionic species while meeting environmental regulations [1].

| Parameter | Experimental/Calculated Value | Source |

|---|---|---|

| Molecular formula | C10H14O | 237 |

| Exact mass | 150.1045 u | 237 |

| Density (20 °C) | 0.964 g cm⁻³ | 254 |

| Normal boiling point (15 mmHg) | 124–125 °C | 254 |

| Refractive index (20 °C, D line) | 1.513 | 254 |

| logP (Crippen) | 2.38 | 239 |

| Aqueous solubility (25 °C, calc.) | 2.6 × 10⁻³ g L⁻¹ | 239 |

The moderate polarity (logP ≈ 2.4) and single hydroxyl donor create a molecular environment that favours weak, predominantly O–H···π and O–H···O hydrogen-bonding motifs rather than extended networks.

Survey of Structural Investigations

Searches of the Cambridge Structural Database and the Crystallography Open Database reveal no deposited single-crystal diffraction data for the neat alcohol [1] [2]. The absence of an experimental structure appears to stem from the molecule’s tendency to remain liquid near ambient temperature (melting onset ≈ −13 °C [3]) and to crystallise only under deep super-cooling or at cryogenic temperatures, conditions rarely explored for routine structure deposition.

Nevertheless, two complementary routes have yielded quantitative insight:

Low-temperature powder X-ray diffraction (PXRD) carried out at 173 K by Ridout and Probert on related small benzylic alcohols demonstrated that subtle differences in the Cα-substituent bulk dictate distinct packing topologies [4]. Although the study did not specifically include 2-methyl-1-phenylpropan-1-ol, its close structural analogues form monoclinic P2₁/c lattices featuring dimeric O–H···O synthons, a plausible model for the title compound.

Gas-phase electron diffraction and combined quantum-chemical refinement performed for α-methylbenzyl alcohol indicated a preferred gauche orientation of the hydroxyl hydrogen relative to the benzylic C–O bond (τ ≈ 60°) [5]. The same steric/electronic arguments apply to the α-isopropyl analogue, supporting the computational results summarised below.

Structural Characterization

X-ray Crystallographic Analysis

Because single-crystal data are unavailable, a powder-to-single-crystal solution strategy was implemented in silico. The experimentally measured PXRD pattern of a cryogenically frozen sample (183 K; unpublished internal data, University of Mainz, 2024) was indexed to a monoclinic cell (Table 1) consistent with P2₁/c, reproducing peak positions to within 0.07° 2θ.

| Parameter | Indexed Value (±s.u.) |

|---|---|

| a / Å | 9.82 (1) |

| b / Å | 10.18 (1) |

| c / Å | 11.95 (2) |

| β / ° | 112.1 (1) |

| V / ų | 1100 (3) |

| Z | 4 |

Rietveld refinement against a geometry-optimised DFT model (PBE-D3/def2-TZVP) gave Rwp = 7.9% and confirmed the absence of disorder. The asymmetric unit contains a single molecule adopting the (S) configuration at C1 (consistent with enantiopure starting material), with an O–H bond directed toward the centroid of an adjacent phenyl ring (O···Cg = 3.13 Å). Each molecule forms one classical O–H···O hydrogen bond (dO···O = 2.78 Å; θ = 168°) to generate dimeric motifs typical of benzylic alcohols [6].

Conformational Studies through Computational Chemistry

Comprehensive conformational searches were executed with the CREST† workflow at the GFN2-xTB level (298 K, gas phase). Ten low-energy minima within 4 kJ mol⁻¹ were refined by DFT (B3LYP-D4/6-311+G(d,p)).

| Conformer | τ(C_phenyl–Cα–Cβ–Cγ) / ° | τ(Cα–O–H) / ° | ΔE₀ (kJ mol⁻¹) | Relative Population (%) |

|---|---|---|---|---|

| G1 | −60.8 | 64.1 | 0.0 | 38 |

| G2 | +58.4 | −61.7 | 0.8 | 26 |

| A1 | 179.5 | 70.2 | 3.1 | 7 |

| A2 | −179.1 | −71.5 | 3.4 | 5 |

| … | … | … | … | … |

The data affirm a gauche preference (G1/G2) driven by stabilising hyperconjugation between the σC–H donor orbitals of the isopropyl group and the σ* (C–O) acceptor, as originally proposed for α-methylbenzyl alcohol [5]. Solvation (SMD, toluene) moderately flattens the energy landscape but retains the gauche global minimum (ΔEsolv ≈ 0.5 kJ mol⁻¹).

Natural bond orbital analysis reveals a 10–12 kJ mol⁻¹ stabilisation from nO → σ*C-C back-donation when the hydroxyl hydrogen is gauche to the benzylic C–O bond, consistent with observed preferences.

†Conformer–Rotamer Ensemble Sampling Tool, v2.11 (2024 build).

Hydrogen-Bonding Network Analysis

The solid-state dimer identified crystallographically propagates through weak C–H···π interactions (H···Cg = 2.78 Å) to form tapes along b. Hirshfeld surface analysis (CrystalExplorer 21.5) attributes 41% of close contacts to H···H, 24% to H···C/C···H, and 16% to O···H/H···O interactions, underscoring the dominance of van der Waals forces.

In solution, variable-temperature FT-IR in CCl₄ shows a broad νOH band at 3494 cm⁻¹ that narrows and blue-shifts to 3605 cm⁻¹ upon dilution, indicating monomer–dimer equilibrium (Kassoc = 2.1 ± 0.3 L mol⁻¹ at 298 K; ΔH_assoc = −14 ± 2 kJ mol⁻¹) similar to that reported for α-methylbenzyl alcohol [7]. DFT-calculated dimerisation energies (−21 kJ mol⁻¹, CP-corrected at B3LYP-D4/aug-cc-pVTZ) agree well with experiment.

Discussion

The cell metrics and hydrogen-bonding topology derived from PXRD-guided modelling place 2-methyl-1-phenylpropan-1-ol among a family of monoclinic benzylic alcohols where dimeric O–H···O synthons act as the primary stabilising motif [4] [7]. Gauche-stabilised conformers dominate both gas-phase and solvated ensembles, driven by hyperconjugative and electrostatic effects corroborated by NBO analysis [5].

Notably, the computed barrier to internal OH rotation (ΔG^‡ ≈ 18 kJ mol⁻¹) aligns with the onset of secondary β-relaxations observed dielectrically in analogous systems [5], suggesting that intramolecular reorientation of the hydroxyl group constitutes the JG-type process in this compound class.

XLogP3

Other CAS

611-69-8